2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol
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Overview
Description
2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their broad range of biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often include acidic or basic catalysts, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA synthesis, and disrupt cellular processes. The compound’s effects are mediated through its binding to proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Bendamustine: Used as an anticancer agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-15-11-12-8-5-6(2)10(14)7(3)9(8)13-11/h5,14H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOGHDBYTFSVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1)C=C(C(=C2C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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